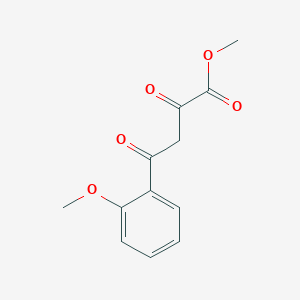

Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate

Description

Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate (C₁₂H₁₂O₅, molecular weight 236.22 g/mol) is a β-diketone ester featuring a 2-methoxyphenyl substituent at the 4-position of the butanoate backbone. This compound is primarily utilized as a research chemical in synthetic organic and medicinal chemistry, serving as a precursor for heterocyclic compounds such as pyrazoles and thiazolidinediones . Its structure combines electron-donating methoxy groups with reactive ketone functionalities, enabling diverse reactivity in cyclization and condensation reactions.

Properties

IUPAC Name |

methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-16-11-6-4-3-5-8(11)9(13)7-10(14)12(15)17-2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPJQSOTWWRUKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CC(=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848052-89-1 | |

| Record name | methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate typically involves the reaction of 2-methoxybenzaldehyde with diethyl oxalate in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the desired product after subsequent esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as sodium methoxide or other nucleophiles.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, potentially leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate vary in aromatic substituents, ester groups, and substituent positions. Below is a comparative analysis based on synthesis, physicochemical properties, and applications.

Substitution on the Aromatic Ring

Chlorophenyl Derivatives

- Methyl 4-(4-Chlorophenyl)-2,4-dioxobutanoate (C₁₁H₉ClO₄, MW 240.64 g/mol): Replaces the 2-methoxyphenyl group with a 4-chlorophenyl moiety. This derivative is used in synthesizing intermediates for pharmaceuticals .

- Sodium Methyl 4-(2,6-Difluorophenyl)-2,4-dioxobutanoate (C₁₁H₇F₂O₄·Na, MW 264.16 g/mol): Incorporates fluorine atoms, enhancing lipophilicity and metabolic stability. Such modifications are valuable in drug design for improved bioavailability .

Heteroaromatic Derivatives

- Methyl 4-(2-Furyl)-2,4-dioxobutanoate (C₉H₈O₅, MW 196.16 g/mol): Substitutes the phenyl ring with a furan group. The oxygen atom in furan enhances resonance stabilization, altering reactivity in cycloaddition reactions. This compound is employed in organic synthesis for heterocycle formation .

- Methyl 2,4-Dioxo-4-(thiophen-2-yl)butanoate (C₉H₈O₄S, MW 212.22 g/mol): Features a thiophene ring, introducing sulfur’s polarizability and electronic effects. Thiophene-containing analogs are explored in materials science and antimicrobial agent synthesis .

Ester Group Variations

- Ethyl 4-(4-Methoxyphenyl)-2,4-dioxobutanoate (C₁₃H₁₄O₅, MW 250.25 g/mol): Utilizes an ethyl ester instead of methyl. The longer alkyl chain increases lipophilicity, influencing solubility and hydrolysis kinetics. This variant is used in laboratory research for comparative studies .

Substituent Position and Multiplicity

- Methyl 4-(2,5-Dimethoxyphenyl)-2,4-dioxobutanoate (C₁₃H₁₄O₆, MW 266.25 g/mol): Contains two methoxy groups at the 2- and 5-positions. The additional electron-donating groups enhance aromatic ring activation, facilitating reactions like nucleophilic substitution. Purity of 95% is reported for this compound, highlighting its utility in pharmaceutical intermediates .

Comparative Data Table

Biological Activity

Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate (M4MDB) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

M4MDB has the molecular formula and a molecular weight of 236.22 g/mol. The compound features a methoxy group on the aromatic ring, which is known to influence its reactivity and biological activity. The presence of the diketone structure also suggests potential interactions with various biological targets .

The biological activity of M4MDB is thought to be mediated through interactions with specific molecular targets, including enzymes and receptors. These interactions may modulate biochemical pathways, leading to therapeutic effects such as:

- Antimicrobial Activity : Preliminary studies indicate that M4MDB exhibits antimicrobial properties, potentially making it a candidate for developing new antibacterial agents.

- Anticancer Properties : The compound's structural similarity to known anticancer agents suggests it may interact with cancer cell pathways, promoting apoptosis or inhibiting cell proliferation.

Biological Activity Studies

Research has highlighted several key areas regarding the biological activity of M4MDB:

- Anti-inflammatory Effects : Initial investigations suggest that M4MDB may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

- Neuroprotective Effects : Compounds with similar structures have shown interactions with neurotransmitter systems, indicating potential neuroprotective effects that warrant further exploration.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activities of M4MDB:

- Antimicrobial Studies : In vitro assays demonstrated that M4MDB exhibited significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as a novel antimicrobial agent.

- Anticancer Activity : A study involving cancer cell lines revealed that M4MDB inhibited cell growth in a dose-dependent manner. Apoptosis assays indicated that the compound induced programmed cell death in cancer cells, supporting its development as an anticancer therapeutic.

- Inflammation Models : In animal models of inflammation, administration of M4MDB resulted in reduced inflammatory markers and improved clinical scores compared to control groups, indicating its therapeutic potential in inflammatory diseases.

Comparative Analysis with Related Compounds

The following table summarizes key features of M4MDB compared to structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate | C₁₂H₁₂O₅ | Contains a methoxy group; potential anticancer effects |

| Methyl 4-(2,5-dimethoxyphenyl)-2,4-dioxobutanoate | C₁₃H₁₄O₆ | Exhibits anti-inflammatory properties |

| Ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate | C₁₃H₁₄O₅ | Slightly larger molecular weight; similar activity |

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate?

The compound can be synthesized via a Friedel-Crafts acylation followed by esterification. For example, reacting 2-methoxyphenylacetic acid derivatives with a suitable acylating agent (e.g., oxalyl chloride) to form the γ-keto ester backbone. Subsequent methylation using methanol and acid catalysis yields the final product. Reaction conditions (e.g., temperature, catalyst choice) must be optimized to avoid over-acylation or side reactions .

Q. How should researchers characterize this compound spectroscopically?

Nuclear Magnetic Resonance (NMR) at 400 MHz in deuterated chloroform (CDCl₃) is critical for structural confirmation. Key signals include:

Q. What are the stability and storage requirements for this compound?

The compound is sensitive to moisture and light. Store under inert gas (N₂/Ar) at –20°C in amber vials. Avoid prolonged exposure to air to prevent hydrolysis of the ester or ketone groups. Degradation products (e.g., carboxylic acids) can be monitored via TLC or HPLC .

Advanced Research Questions

Q. How does the 2-methoxyphenyl substituent influence reactivity in enzymatic assays?

The methoxy group enhances electron density in the aromatic ring, potentially affecting binding to enzymes like kynurenine-glyoxylate transaminase (EC 2.6.1.63). Comparative studies with fluorophenyl or chlorophenyl analogs (e.g., Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate) show substituent-dependent activity in transamination reactions. Use stopped-flow kinetics to monitor spontaneous cyclization of intermediates (e.g., xanthurenate formation) .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Matrix interference and low concentrations require advanced separation techniques. Reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS/MS using multiple reaction monitoring (MRM) is recommended. Calibration curves must account for potential ester hydrolysis in physiological conditions .

Q. How can structural modifications optimize this compound for antimicrobial studies?

Replace the methoxy group with electron-withdrawing substituents (e.g., fluorine) to enhance electrophilicity. Derivatives like Methyl 4-(2,4-dichloro-5-fluorophenyl)-2,4-dioxobutanoate exhibit improved activity against Gram-positive bacteria. Perform minimum inhibitory concentration (MIC) assays and molecular docking to validate target interactions .

Q. How do researchers resolve contradictions in reported melting points or spectral data?

Discrepancies often arise from impurities or polymorphic forms. Recrystallize the compound in hexane/ethyl acetate mixtures and compare differential scanning calorimetry (DSC) profiles. Cross-validate NMR data with computational models (e.g., DFT-based chemical shift predictions) .

Methodological Considerations

Q. What safety protocols are essential for handling this compound?

Use PPE (gloves, goggles, lab coat) and work in a fume hood. Waste containing reactive ketones must be neutralized with sodium bicarbonate before disposal. Acute toxicity studies in rodents suggest LD₅₀ > 500 mg/kg, but chronic exposure risks require further evaluation .

Q. How can researchers design controlled kinetic studies for degradation pathways?

Use UV-Vis spectroscopy to track absorbance changes at 280 nm under varying pH (4–10) and temperature (25–60°C). Pseudo-first-order kinetics models can quantify hydrolysis rates. Compare activation energies with Arrhenius plots .

Q. What computational tools predict metabolic pathways for this compound?

Software like Schrödinger’s BioLuminate or SwissADME can model phase I/II metabolism. Prioritize cytochrome P450-mediated oxidation sites (e.g., methoxy demethylation) and esterase-mediated hydrolysis. Validate predictions with in vitro hepatocyte assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.